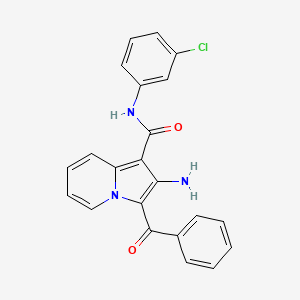

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide

Description

2-Amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide is an indolizine-derived compound characterized by a benzoyl group at position 3, an amino group at position 2, and a 3-chlorophenyl-substituted carboxamide at position 1. The indolizine scaffold is a bicyclic structure with a nitrogen atom, making it a versatile pharmacophore in medicinal chemistry. The 3-chlorophenyl group introduces steric and electronic effects that influence molecular interactions, while the benzoyl moiety may modulate solubility and binding affinity.

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c23-15-9-6-10-16(13-15)25-22(28)18-17-11-4-5-12-26(17)20(19(18)24)21(27)14-7-2-1-3-8-14/h1-13H,24H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRUZNNPBVESPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

Amination and Carboxamidation: The amino and carboxamide groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as amines and carboxylic acid derivatives.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amino and benzoyl groups, using reagents such as halogens, alkylating agents, and nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a valuable tool for studying biological pathways and developing new therapeutic agents.

Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development and as a lead compound for designing new pharmaceuticals.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide and its closest analogs:

| Compound Name | Substituents (Position 3) | Phenyl Group Substituent | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 2-Amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide (Target) | Benzoyl | 3-Chlorophenyl | C22H16ClN3O2 | 401.83 | Unsubstituted benzoyl; meta-chloro |

| 2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)-1-indolizinecarboxamide [1] | 3-Nitrobenzoyl | 2-Chlorophenyl | C22H15ClN4O4 | 434.84 | Strong electron-withdrawing nitro group; ortho-chloro |

| 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide [2] | 4-Methoxybenzoyl | 2-Chlorophenyl | C23H18ClN3O3 | 419.86 | Electron-donating methoxy group; ortho-chloro |

| 2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide [5] | 3-Nitrobenzoyl | 4-Ethylphenyl | C24H20N4O4 | 428.44 | Alkyl substituent (ethyl); nitro group |

Key Observations:

Substituent Effects on Reactivity: The 3-nitrobenzoyl group in and introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize charge interactions in biological targets. The benzoyl group in the target compound lacks these substituents, suggesting intermediate electronic properties.

Chlorophenyl Position and Steric Effects :

- The 3-chlorophenyl group in the target compound occupies a meta position, reducing steric hindrance compared to the 2-chlorophenyl analogs in and . This positional difference could influence binding to hydrophobic pockets in proteins .

Alkyl vs. Halogen Substituents :

- The 4-ethylphenyl group in replaces chlorine with a bulky alkyl chain, increasing lipophilicity. This may enhance membrane permeability but reduce specificity in polar environments .

Biological Activity

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide is a compound belonging to the indolizine family, characterized by its unique structural features that include an indolizine core, an amino group, a benzoyl moiety, and a chlorophenyl substituent. This compound has garnered attention for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C22H16ClN3O2

- Molecular Weight : 389.839 g/mol

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 3

- LogP (XlogP) : 5.5

The biological activity of 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide is primarily attributed to its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to significant biological effects. For instance, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, potentially through inhibiting viral replication mechanisms. In vitro studies have shown that it can affect viral growth, making it a candidate for further exploration in antiviral drug development.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes associated with inflammatory pathways. This activity suggests its potential use in treating inflammatory diseases.

Anticancer Properties

Studies have highlighted the anticancer potential of 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide through its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's mechanism involves targeting specific cancer-related pathways and modulating cell signaling processes .

Research Findings and Case Studies

Synthesis Methods

The synthesis of 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide typically involves several steps:

- Formation of the Indolizine Core : Synthesized through cyclization reactions involving suitable precursors.

- Introduction of the Benzoyl Group : Achieved via Friedel-Crafts acylation using benzoyl chloride.

- Amination and Carboxamidation : Introduced through nucleophilic substitution reactions with appropriate reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.